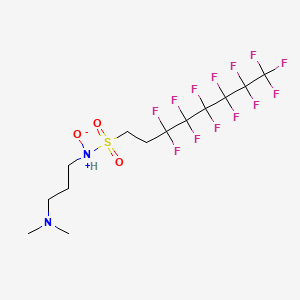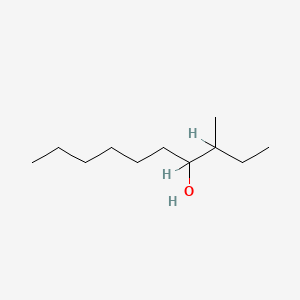
3-Methyl-4-decanol
Overview
Description
3-Methyl-4-decanol is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to the fourth carbon of a decane chain, with a methyl group attached to the third carbon. This compound is a secondary alcohol due to the hydroxyl group being bonded to a carbon atom that is connected to two other carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-4-decanol can be synthesized through various methods, including:
Grignard Reaction: This involves the reaction of 3-methyl-4-decanone with a Grignard reagent such as methylmagnesium bromide in the presence of a suitable solvent like diethyl ether.
Reduction of Ketones: The reduction of 3-methyl-4-decanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 3-methyl-4-decanone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: As mentioned earlier, the reduction of 3-methyl-4-decanone can produce this compound.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-methyl-4-decanoyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products:
Oxidation: 3-Methyl-4-decanone.
Reduction: this compound.
Substitution: 3-Methyl-4-decanoyl chloride.
Scientific Research Applications
3-Methyl-4-decanol has various applications in scientific research, including:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a model compound for studying the metabolism of secondary alcohols in biological systems.
Medicine: Research on this compound includes its potential use in drug formulation and delivery systems.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-4-decanol involves its interaction with various molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. Its effects are primarily due to its ability to undergo oxidation and reduction reactions, which can alter its chemical structure and reactivity.
Comparison with Similar Compounds
3-Methyl-3-decanol: Similar structure but with the hydroxyl group on the third carbon.
4-Decanol: Lacks the methyl group on the third carbon.
3-Decanol: Lacks the methyl group on the third carbon and has the hydroxyl group on the third carbon.
Uniqueness: 3-Methyl-4-decanol is unique due to the specific positioning of the hydroxyl and methyl groups, which influences its chemical reactivity and physical properties. This distinct structure allows it to participate in specific reactions and applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
3-methyldecan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-4-6-7-8-9-11(12)10(3)5-2/h10-12H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMFCRFCWMMVQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70971218 | |
| Record name | 3-Methyldecan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55816-17-6 | |
| Record name | 3-Methyl-4-decanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055816176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyldecan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



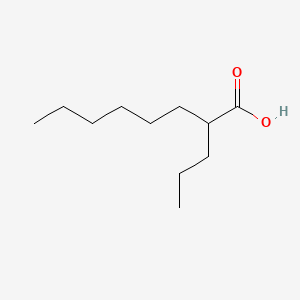
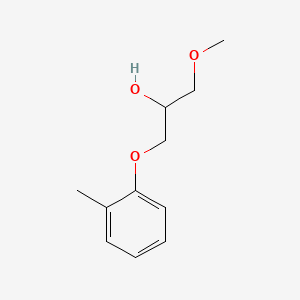


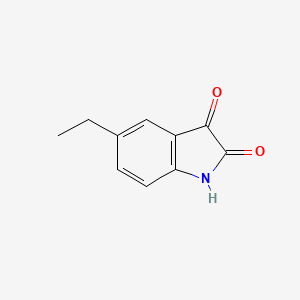
![1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B1606285.png)
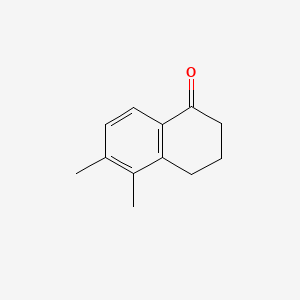
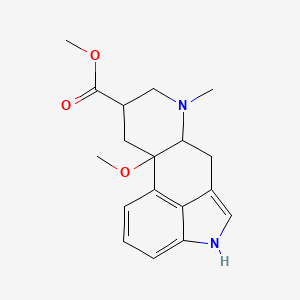
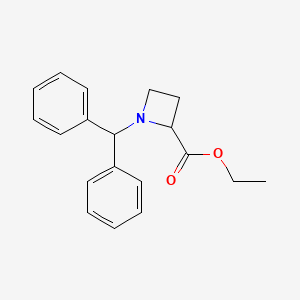

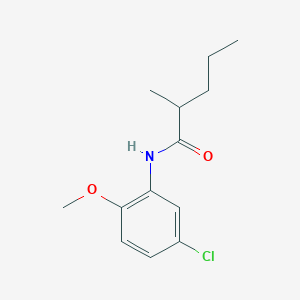
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine](/img/structure/B1606292.png)
